molecular formula C21H24N2O7 B613631 Boc-Ser(Bzl)-Onp CAS No. 16948-39-3

Boc-Ser(Bzl)-Onp

Cat. No. B613631
CAS RN: 16948-39-3
M. Wt: 416.43
InChI Key: CLAREYWIWVFFND-SFHVURJKSA-N
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Scientific Research Applications

  • Peptide Synthesis and Conformational Studies : Boc-Ser(Bzl)-Onp and related compounds are often used in the synthesis of peptide fragments. For example, an infrared absorption study of human hemoglobin α-chain fragments in dichloromethane showed that Boc–Ser(Bzl)–Thr(Bzl)–Val–Leu–OPac and similar sequences had predominantly unordered structures, including some intramolecular hydrogen bonds, indicating their utility in studying peptide conformations (Narita, Doi, & Nakai, 1987).

  • Suppression of Side Reactions in Peptide Treatment : The use of Boc-Asp (OPac)-Ser (Bzl)-OBzl in a study aimed to suppress side reactions during the treatment of aspartyl peptides with hydrogen fluoride, demonstrating its role in enhancing the specificity of peptide synthesis (Suzuki, Nitta, & Sasaki, 1976).

  • Solid-Phase Peptide Synthesis (SPPS) : In solid-phase peptide synthesis using tert-butyloxycarbonyl (Boc)/benzyl (Bzl) chemistry, compounds like Boc-Ser(Bzl)-Onp play a significant role. This method is crucial for the synthesis of long and difficult polypeptides and for producing C-terminal thioesters for native chemical ligation applications (Muttenthaler, Albericio, & Dawson, 2015).

  • Peptide-Cellulose Conjugation : Boc-Ser(Bzl)-Onp is used in the synthesis of peptide-cellulose conjugates. For instance, a study on the synthesis of a protected hexapeptide using Boc-Ser(Bzl) highlighted the potential for conjugation with cellulose, demonstrating its application in biomaterials and biotechnology (Ohkawa et al., 2013).

  • Synthesis of HIV Proteinase Substrate Analogs : Boc-Ser(Bzl)-Onp was used in the synthesis of peptides related to HIV proteinase substrates, indicating its application in virology and the development of antiviral agents (Bláha, Nemec, Tözsér, & Oroszlan, 1991).

Future Directions

Boc-Ser(Bzl)-OH continues to be a valuable reagent in peptide synthesis. Future research may focus on improving the efficiency of its synthesis, exploring its use in the synthesis of more complex peptides, and investigating its behavior under various reaction conditions.


properties

IUPAC Name

(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O7/c1-21(2,3)30-20(25)22-18(14-28-13-15-7-5-4-6-8-15)19(24)29-17-11-9-16(10-12-17)23(26)27/h4-12,18H,13-14H2,1-3H3,(H,22,25)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAREYWIWVFFND-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801138595
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-serine 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Ser(Bzl)-Onp

CAS RN

16948-39-3
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-serine 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16948-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-serine 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
GR Flouret, WH Arnold, JW Cole… - Journal of Medicinal …, 1973 - ACS Publications
The decapeptide< Glu-His-Trp-Ser (Bzl)-Tyr (Bzl)-Gly-Leu-Arg (N02)-Pro-Gly-NH2 has beensynthesized by solution methods in a stepwise fashion and by the solid-phase method. All …
Number of citations: 30 pubs.acs.org
H Yamamoto, A Saitoh… - Macromolecular …, 2003 - Wiley Online Library
The chemistry of phosphoserine [Ser(P)] containing peptides and polypeptides was extensively investigated to explore a new biomineralization material science. The selective cleavage …
Number of citations: 14 onlinelibrary.wiley.com
A Marglin, RB Merrifield - Annual Review of Biochemistry, 1970 - annualreviews.org
In this article we propose to review the current status of the chemical synthesis of peptides in a way that will bring the nonspecialist biological chemist up to date on recent progress in …
Number of citations: 196 www.annualreviews.org
ВВ Самуиов, ВВ Калагииипов, ВП Офгщеров… - БИООРГАНИЧЕСКАЯ …, 1985 - rjbc.ru
Синтезированы пептиды, соответствующие участкам 122-133, 136-147 п 154-164 тяжелой цепи гемагглютинина вируса гриппа A/Aichi/2/68 (H3N2). Синтез проведен методом …
Number of citations: 13 www.rjbc.ru

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